N-Boc-DL-2-amino-1-pentanol

Description

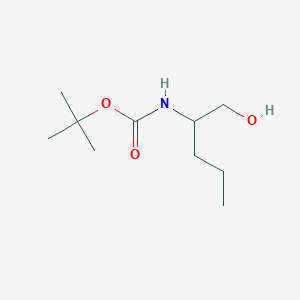

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-hydroxypentan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCBVZHIDLDHLOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80553463 | |

| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179684-02-7 | |

| Record name | tert-Butyl (1-hydroxypentan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80553463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-DL-2-amino-1-pentanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-Boc-DL-2-amino-1-pentanol: Chemical Properties, Structure, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for N-Boc-DL-2-amino-1-pentanol. This protected amino alcohol is a valuable building block in synthetic organic and medicinal chemistry, offering a versatile scaffold for the development of novel therapeutics and complex molecules.

Chemical Properties and Structure

This compound, with the IUPAC name tert-butyl (1-hydroxypentan-2-yl)carbamate, is a carbamate-protected derivative of DL-2-amino-1-pentanol. The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of reaction conditions, allowing for selective manipulation of the hydroxyl group.

Physicochemical Properties

While specific experimental data for this compound is limited in publicly available literature, the following table summarizes its known and predicted properties. Properties for the parent compound, DL-2-amino-1-pentanol, are included for comparison.

| Property | This compound | DL-2-amino-1-pentanol |

| Molecular Formula | C₁₀H₂₁NO₃[1] | C₅H₁₃NO |

| Molecular Weight | 203.28 g/mol [1] | 103.16 g/mol |

| CAS Number | 179684-02-7[1] | 4146-04-7 |

| Appearance | Predicted to be a solid or oil | - |

| Melting Point | Not reported | 44-48 °C (for the (S)-(+)-enantiomer) |

| Boiling Point | Not reported | 195 °C |

| Density | Not reported | 0.922 g/cm³ |

| Solubility | Soluble in common organic solvents like methanol, ethanol, dichloromethane, and ethyl acetate. | Miscible with water; soluble in alcohol. |

| Predicted XlogP | 1.6[2] | - |

Structural Information

The chemical structure of this compound features a chiral center at the second carbon atom, hence the "DL" designation indicating a racemic mixture of the (R) and (S) enantiomers.

-

SMILES: CCCC(CO)NC(=O)OC(C)(C)C[2]

-

InChI: InChI=1S/C10H21NO3/c1-5-6-8(7-12)11-9(13)14-10(2,3)4/h8,12H,5-7H2,1-4H3,(H,11,13)[2]

-

InChIKey: GCBVZHIDLDHLOF-UHFFFAOYSA-N[2]

The key functional groups are the primary alcohol (-CH₂OH) and the Boc-protected amine (-NHBoc). The presence of these two functional groups allows for a wide range of chemical transformations, making it a versatile synthetic intermediate.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis, purification, and analysis of this compound. These protocols are based on standard laboratory practices for similar compounds and can be adapted by experienced researchers.

Synthesis of this compound

The most common method for the synthesis of this compound is the protection of the amino group of DL-2-amino-1-pentanol using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

DL-2-amino-1-pentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃) or another suitable base

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve DL-2-amino-1-pentanol (1.0 eq) in a suitable solvent such as a mixture of dichloromethane and water or THF and water.

-

Add sodium bicarbonate (1.5-2.0 eq) to the solution and stir vigorously.

-

Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same organic solvent to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Synthesis Workflow for this compound.

Purification

The crude this compound can be purified by either column chromatography or recrystallization.

Column Chromatography:

-

Stationary Phase: Silica gel (230-400 mesh)

-

Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%). The optimal solvent system should be determined by TLC analysis.

Recrystallization:

-

If the crude product is a solid, it can be recrystallized from a suitable solvent system such as ethyl acetate/hexanes or diethyl ether/petroleum ether. Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexanes) until turbidity is observed. Allow the solution to cool slowly to induce crystallization.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-Boc-DL-2-amino-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Boc-DL-2-amino-1-pentanol, a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document details the synthetic protocol, purification methods, and extensive characterization data.

Introduction

This compound, also known as [1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester, is a carbamate-protected amino alcohol.[1] The tert-butyloxycarbonyl (Boc) protecting group is widely employed in organic synthesis due to its stability in a broad range of reaction conditions and its facile removal under mild acidic conditions. This makes this compound a versatile intermediate for the synthesis of more complex molecules, including chiral ligands, and active pharmaceutical ingredients.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 179684-02-7 | [1] |

| Molecular Formula | C₁₀H₂₁NO₃ | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| IUPAC Name | tert-butyl (1-hydroxypentan-2-yl)carbamate | |

| Appearance | White to off-white solid (predicted) | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, ethyl acetate |

Synthesis of this compound

The synthesis of this compound is achieved through the protection of the amino group of DL-2-amino-1-pentanol using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.

Reaction Scheme

Caption: Synthetic scheme for this compound.

Experimental Protocol

Materials:

-

DL-2-amino-1-pentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-2-amino-1-pentanol (1.0 eq.) in dichloromethane (10 mL per gram of amino alcohol). To this solution, add triethylamine (1.2 eq.).

-

Addition of Boc Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq.) in dichloromethane (5 mL per gram of Boc₂O) to the stirred reaction mixture.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

-

Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to off-white solid.

Expected Yield: 85-95%

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods and by its melting point.

Characterization Workflow

Caption: Workflow for the characterization of the final product.

Spectroscopic and Physical Data

The expected characterization data for this compound is summarized in Table 2. This data is based on the known spectral properties of similar N-Boc protected amino alcohols.

| Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.7-4.9 (br s, 1H, NH), 3.6-3.8 (m, 1H, CH-N), 3.5-3.6 (m, 2H, CH₂-OH), 1.45 (s, 9H, C(CH₃)₃), 1.2-1.6 (m, 4H, CH₂CH₂), 0.9 (t, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 156.5 (C=O), 79.5 (C(CH₃)₃), 65.0 (CH₂-OH), 53.0 (CH-N), 35.0 (CH₂), 28.5 (C(CH₃)₃), 19.0 (CH₂), 14.0 (CH₃) |

| FT-IR (KBr, cm⁻¹) | ν: 3350-3450 (O-H stretch, N-H stretch), 2850-2980 (C-H stretch), 1680-1700 (C=O stretch, carbamate), 1510-1530 (N-H bend), 1160-1180 (C-O stretch) |

| Mass Spectrometry (ESI+) | m/z: 204.15 [M+H]⁺, 226.13 [M+Na]⁺ |

| Melting Point | Not available in literature, expected to be a low-melting solid. |

Experimental Protocols for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is recorded using the potassium bromide (KBr) pellet method. A small amount of the sample is ground with KBr and pressed into a thin pellet.

Mass Spectrometry (MS): Mass spectral data is obtained using an electrospray ionization (ESI) mass spectrometer in positive ion mode. The sample is dissolved in methanol before injection.

Melting Point: The melting point is determined using a standard melting point apparatus.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) of the compound and all reagents used in the synthesis.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis and characterization of this compound. The straightforward synthesis and purification procedures, combined with comprehensive characterization data, make this document a valuable resource for researchers in the fields of organic chemistry and drug discovery. The presented methodologies are robust and can be readily implemented in a standard organic chemistry laboratory.

References

N-Boc-DL-2-amino-1-pentanol CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on N-Boc-DL-2-amino-1-pentanol, a valuable building block in organic and medicinal chemistry. This document details its chemical properties, a representative synthetic protocol, and its application in synthetic workflows.

Core Chemical Data

This compound is a carbamate-protected amino alcohol. The tert-butyloxycarbonyl (Boc) protecting group renders the amino functionality inert to a wide range of reaction conditions, allowing for selective transformations at other sites of the molecule.

| Property | Value | Source |

| CAS Number | 179684-02-7 | [1] |

| Molecular Formula | C10H21NO3 | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| Synonym | [1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester | [1] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via the N-tert-butoxycarbonylation of DL-2-amino-1-pentanol. This method is based on general procedures for the Boc protection of amines.

Objective: To synthesize this compound from DL-2-amino-1-pentanol.

Materials:

-

DL-2-amino-1-pentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve DL-2-amino-1-pentanol (1.0 equivalent) in the chosen organic solvent (e.g., DCM or THF).

-

Base Addition: Add a suitable base such as triethylamine (1.1 equivalents) or an aqueous solution of sodium bicarbonate to the reaction mixture.

-

Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise at room temperature. The reaction is typically exothermic, and cooling in an ice bath may be necessary to maintain the temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

-

Isolation:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification (if necessary): The crude product can be purified by column chromatography on silica gel if required to obtain the final product with high purity.

Synthetic Workflow and Applications

This compound is a versatile synthetic intermediate. The Boc-protected amine allows for selective modification of the primary alcohol, such as oxidation to an aldehyde or conversion to other functional groups. Subsequently, the Boc group can be removed under acidic conditions to liberate the free amine for further functionalization, a common strategy in the synthesis of more complex molecules, including pharmaceutical intermediates.

Caption: Synthetic utility of this compound.

References

Spectroscopic Data for N-Boc-DL-2-amino-1-pentanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-Boc-DL-2-amino-1-pentanol (CAS 179684-02-7).[1] Due to the limited availability of published experimental spectra for this specific molecule, this document presents a combination of predicted data and representative values derived from analogous structures. The information is intended to serve as a reliable reference for the identification and characterization of this compound.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl N-(1-hydroxypentan-2-yl)carbamate

-

Alternate Names: [1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester[1]

-

Molecular Formula: C₁₀H₂₁NO₃[1]

-

Molecular Weight: 203.28 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the predicted and representative spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

| Assignment (See Fig. 2) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | ~3.60 | m | 1H |

| H-b | ~3.45 | m | 2H |

| H-c | ~4.80 | d | 1H (NH) |

| H-d | ~1.35 | m | 2H |

| H-e | ~1.30 | m | 2H |

| H-f | ~0.90 | t | 3H |

| H-g | ~1.45 | s | 9H |

| OH | Variable | br s | 1H |

Note: The chemical shifts are predicted based on typical values for N-Boc protected amino alcohols. The solvent is assumed to be CDCl₃. The NH and OH proton shifts are variable and depend on concentration and temperature.

¹³C NMR (Carbon NMR)

| Assignment (See Fig. 2) | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~65 |

| C-2 | ~55 |

| C-3 | ~35 |

| C-4 | ~20 |

| C-5 | ~14 |

| C-6 (Boc C=O) | ~156 |

| C-7 (Boc quat. C) | ~80 |

| C-8 (Boc CH₃) | ~28 |

Note: The chemical shifts are predicted based on published data for other N-Boc protected amino acids and alcohols.[2][3] The solvent is assumed to be CDCl₃.

Infrared (IR) Spectroscopy

| Wave Number (cm⁻¹) | Vibrational Mode | Intensity |

| ~3400 | O-H stretch | Broad, Medium |

| ~3350 | N-H stretch | Medium |

| ~2960, 2870 | C-H stretch (alkane) | Strong |

| ~1680-1720 | C=O stretch (carbamate) | Strong, Sharp |

| ~1520 | N-H bend | Medium |

| ~1170 | C-O stretch | Strong |

Note: These are characteristic absorption frequencies for N-Boc protected amino alcohols.[4][5]

Mass Spectrometry (MS)

| m/z | Ion | Notes |

| 204.1594 | [M+H]⁺ | Protonated molecule |

| 226.1414 | [M+Na]⁺ | Sodium adduct |

| 202.1449 | [M-H]⁻ | Deprotonated molecule |

| 148.1021 | [M+H - C₄H₈]⁺ | Loss of isobutylene (56 Da) |

| 104.1075 | [M+H - Boc]⁺ | Loss of the Boc group (100 Da) |

| 57.0704 | [C₄H₉]⁺ | tert-butyl cation |

Note: The m/z values are based on predicted data. The fragmentation pattern, particularly the loss of isobutylene (M-56) and the tert-butyl cation (m/z 57), is characteristic of N-Boc protected compounds.[4][6]

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[7][8]

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition:

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled spectrum. A larger number of scans and a higher sample concentration (50-100 mg) may be necessary.[7]

-

-

Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy (ATR-FTIR)

-

Sample Preparation: Place a small amount of the neat sample (liquid or solid) directly onto the ATR crystal.[4][9]

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Obtain a background spectrum of the clean, empty ATR crystal.[4]

-

Sample Analysis: Acquire the sample spectrum. Ensure good contact between the sample and the crystal.[9]

-

Processing: The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[4]

-

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

-

Analysis: Infuse the sample solution into the ESI source. Acquire the mass spectrum in both positive and negative ion modes to observe different adducts and fragmentation patterns.[10]

-

Data Interpretation: Analyze the resulting spectrum to identify the molecular ion and characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of this compound.

References

- 1. scbt.com [scbt.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. reddit.com [reddit.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. phys.libretexts.org [phys.libretexts.org]

An In-depth Technical Guide on the Solubility and Stability of N-Boc-DL-2-amino-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical properties of N-Boc-DL-2-amino-1-pentanol, focusing on its solubility in organic solvents and its chemical stability. Given the limited availability of specific experimental data for this compound in public literature, this document emphasizes the requisite experimental protocols for determining these properties, drawing from established methodologies for similar N-Boc protected amino alcohols and active pharmaceutical ingredients (APIs).

Introduction to this compound

This compound is a chiral building block used in organic synthesis. The tert-butyloxycarbonyl (Boc) protecting group on the amine provides stability under basic and nucleophilic conditions, while allowing for easy removal under acidic conditions.[1][2] This characteristic makes it a valuable intermediate in the synthesis of more complex molecules, particularly in pharmaceutical development. Understanding its solubility and stability is critical for its effective use in reaction media, for purification, and for storage.

Solubility Profile

The following table outlines the data that should be collected to characterize the solubility of this compound.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Methanol | 25 | Experimental Value | Calculated Value | e.g., Clear solution |

| 40 | Experimental Value | Calculated Value | ||

| Ethanol | 25 | Experimental Value | Calculated Value | |

| 40 | Experimental Value | Calculated Value | ||

| Isopropanol | 25 | Experimental Value | Calculated Value | |

| 40 | Experimental Value | Calculated Value | ||

| Acetonitrile | 25 | Experimental Value | Calculated Value | |

| 40 | Experimental Value | Calculated Value | ||

| Dichloromethane | 25 | Experimental Value | Calculated Value | |

| 40 | Experimental Value | Calculated Value | ||

| Toluene | 25 | Experimental Value | Calculated Value | |

| 40 | Experimental Value | Calculated Value | ||

| N,N-Dimethylformamide (DMF) | 25 | Experimental Value | Calculated Value | |

| 40 | Experimental Value | Calculated Value | ||

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value | |

| 40 | Experimental Value | Calculated Value |

The shake-flask method is a standard approach for determining the thermodynamic equilibrium solubility of a compound.[4]

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or LC-MS/MS system[5]

Procedure:

-

Add an excess amount of solid this compound to a vial.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).

-

Shake the vial for a sufficient time to reach equilibrium (typically 24-48 hours). Visually confirm that excess solid remains.

-

After shaking, allow the suspension to settle.

-

Centrifuge the vial to further separate the undissolved solid.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a syringe filter.

-

Dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted solution using a validated HPLC or LC-MS/MS method.[6][7]

-

Calculate the solubility in the desired units (e.g., g/100 mL or mol/L).

Caption: A typical workflow for determining the thermodynamic solubility of a compound.

Stability Profile

The chemical stability of this compound is crucial for its storage and handling. Stability testing involves subjecting the compound to various stress conditions to identify potential degradation pathways and determine its shelf-life.[8][9]

The following table outlines the recommended conditions and analyses for a comprehensive stability study.

| Condition | Parameters | Time Points | Analytical Tests | Observations |

| Long-Term | 25°C / 60% RH | 0, 3, 6, 9, 12, 18, 24 months | Assay, Purity (HPLC), Appearance | e.g., No change in appearance |

| Accelerated | 40°C / 75% RH | 0, 3, 6 months | Assay, Purity (HPLC), Appearance | e.g., Slight discoloration |

| Acid Hydrolysis | 0.1 M HCl, RT | 0, 2, 6, 24 hours | Purity (HPLC), Identification of Degradants (LC-MS) | e.g., Formation of deprotected amine |

| Base Hydrolysis | 0.1 M NaOH, RT | 0, 2, 6, 24 hours | Purity (HPLC), Identification of Degradants (LC-MS) | e.g., Expected to be stable |

| Oxidation | 3% H₂O₂, RT | 0, 2, 6, 24 hours | Purity (HPLC), Identification of Degradants (LC-MS) | e.g., Formation of oxidized species |

| Thermal | 60°C | 1, 2, 4 weeks | Assay, Purity (HPLC), Appearance | e.g., No significant degradation |

| Photostability | ICH Q1B conditions | Exposed vs. Control | Assay, Purity (HPLC), Appearance | e.g., No significant change |

Forced degradation studies are essential to identify likely degradation products and establish the stability-indicating power of the analytical methods used.[10]

Materials:

-

This compound

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

-

Appropriate solvents for dissolution

-

pH meter

-

Temperature-controlled chambers/ovens

-

Photostability chamber

-

HPLC or LC-MS/MS system

Procedure:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Store at room temperature and sample at various time points (e.g., 0, 2, 6, 24 hours). Neutralize samples before analysis.

-

Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Store and sample as for acid hydrolysis. Neutralize samples before analysis.

-

Oxidative Degradation: Dissolve the compound and add a solution of 3% H₂O₂. Store and sample as above.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C) for several weeks. Sample at appropriate intervals.

-

Photostability: Expose the solid compound to light conditions as specified in ICH Q1B guidelines. A sample protected from light serves as the control.

-

Analysis: Analyze all stressed samples using a validated, stability-indicating HPLC or LC-MS/MS method. The method is considered stability-indicating if it can separate the parent compound from all significant degradation products.

Caption: Potential degradation pathways under acidic and oxidative stress conditions.

Summary and Recommendations

This guide outlines the necessary experimental framework for characterizing the solubility and stability of this compound. While specific data is pending experimental determination, the provided protocols offer a robust starting point for any research, development, or quality control program.

It is recommended that:

-

Thermodynamic solubility be determined in a range of common organic solvents at various temperatures.

-

A comprehensive stability study, including forced degradation, be conducted according to ICH guidelines to understand degradation pathways and establish appropriate storage conditions.

-

A stability-indicating analytical method, such as HPLC or LC-MS/MS, be developed and validated for accurate quantification of the parent compound and any degradation products.

References

- 1. benchchem.com [benchchem.com]

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. lup.lub.lu.se [lup.lub.lu.se]

- 5. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. ema.europa.eu [ema.europa.eu]

- 10. database.ich.org [database.ich.org]

N-Boc-DL-2-amino-1-pentanol: A Versatile Building Block in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Boc-DL-2-amino-1-pentanol, also known by its systematic name tert-butyl (1-(hydroxymethyl)butyl)carbamate, is a valuable bifunctional organic molecule widely utilized in synthetic chemistry.[1] Its structure, featuring a primary alcohol and a Boc-protected primary amine, makes it a versatile building block in the synthesis of a wide array of more complex molecules, including chiral ligands and pharmaceutically active compounds.[] The tert-butyloxycarbonyl (Boc) protecting group provides robust protection of the amino functionality under a variety of reaction conditions, yet it can be readily removed under mild acidic conditions, allowing for sequential synthetic transformations. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound in modern synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and application in synthetic protocols.

| Property | Value | Reference |

| CAS Number | 179684-02-7 | [1] |

| Molecular Formula | C₁₀H₂₁NO₃ | [1] |

| Molecular Weight | 203.28 g/mol | [1] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in methanol, ethanol, dichloromethane, and other common organic solvents. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-protection of the corresponding amino alcohol, DL-2-amino-1-pentanol. The most common method involves the reaction of the amino alcohol with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Experimental Protocol: Synthesis of this compound

Materials:

-

DL-2-amino-1-pentanol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask, dissolve DL-2-amino-1-pentanol (1.0 eq) in dichloromethane or tetrahydrofuran.

-

Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.

-

To the stirred solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer. Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to afford this compound as a pure solid.

This is a general procedure and may require optimization for specific scales and conditions.

Applications in Synthetic Chemistry

This compound serves as a key intermediate in the synthesis of various organic molecules. Its bifunctional nature allows for diverse chemical modifications at both the hydroxyl and the protected amino groups.

Use as a Chiral Building Block

While the commercially available form is a racemic (DL) mixture, the individual enantiomers, (R)- and (S)-N-Boc-2-amino-1-pentanol, are valuable chiral building blocks. These enantiomerically pure forms are instrumental in the synthesis of chiral ligands for asymmetric catalysis and as starting materials for the stereoselective synthesis of complex natural products and pharmaceuticals. The synthesis of such chiral molecules often relies on the precise stereochemical control offered by these building blocks.

Synthesis of Chiral Ligands

The amino alcohol moiety is a common structural feature in many chiral ligands used in asymmetric catalysis. This compound can be used as a precursor to such ligands. Following deprotection of the Boc group, the resulting amino alcohol can be further functionalized to generate bidentate or tridentate ligands capable of coordinating with metal centers to form chiral catalysts.[][4] These catalysts are employed in a variety of enantioselective transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Role in Medicinal Chemistry and Drug Development

Amino alcohols are prevalent structural motifs in a wide range of biologically active compounds.[] this compound can be utilized as a starting material in the synthesis of novel drug candidates. The hydroxyl group can be modified to introduce various functionalities, while the amino group, after deprotection, can be acylated, alkylated, or incorporated into heterocyclic systems, allowing for the generation of diverse molecular libraries for drug screening and lead optimization.

Synthetic Workflow and Logical Relationships

The following diagram illustrates a typical synthetic workflow involving this compound, from its synthesis to its potential applications.

References

N-Boc-DL-2-amino-1-pentanol: A Versatile Chiral Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N-Boc-DL-2-amino-1-pentanol is a valuable chiral building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of a protected amine and a primary alcohol allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its role in the development of antiviral, anticancer, and enzyme-inhibiting agents. Detailed experimental protocols, quantitative biological data, and illustrative diagrams of synthetic workflows and signaling pathways are provided to guide researchers in leveraging this compound for drug discovery and development.

Introduction: The Significance of Chiral Amino Alcohols in Drug Discovery

Chiral amino alcohols are privileged structural motifs found in a wide array of natural products and active pharmaceutical ingredients (APIs). Their stereochemistry is often crucial for biological activity, enabling specific interactions with chiral biological targets such as enzymes and receptors. The 1,2-amino alcohol functionality, in particular, is a key pharmacophore in numerous clinically successful drugs.

This compound serves as a readily accessible precursor to chiral 2-amino-1-pentanol. The tert-butyloxycarbonyl (Boc) protecting group provides a robust yet easily removable shield for the amino group, allowing for selective reactions at the hydroxyl moiety. Subsequent deprotection of the Boc group unmasks the amine for further functionalization, a common strategy in multi-step organic synthesis. This strategic protection is fundamental to its utility in constructing complex molecules with high precision, a critical requirement in the development of novel therapeutics.

Synthetic Utility and Key Reactions

The primary utility of this compound lies in its role as a bifunctional building block. The hydroxyl group can undergo a variety of transformations, including oxidation, esterification, and etherification. Following these modifications, the Boc group can be efficiently removed under acidic conditions to liberate the free amine, which can then participate in reactions such as amidation, alkylation, and reductive amination.

N-Boc Deprotection Protocols

The removal of the Boc group is a critical step in the synthetic application of this compound. The choice of deprotection conditions is crucial to ensure a high yield of the desired product without affecting other sensitive functional groups.

Table 1: Comparison of Common N-Boc Deprotection Conditions

| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Notes |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 30 min - 4 h | Widely used and efficient. The product is obtained as a TFA salt. |

| Hydrochloric Acid (HCl) | 1,4-Dioxane, Methanol, or Ethyl Acetate | Room Temp. | 1 - 4 h | Yields the hydrochloride salt, which can be advantageous for purification and handling. |

| Oxalyl Chloride | Methanol | Room Temp. | 1 - 4 h | A mild alternative to strong acids with good functional group tolerance.[1] |

| Water | Water | 90-100 °C | < 15 min | An environmentally friendly method, particularly for substrates stable at high temperatures.[2] |

| Fluorinated Alcohols (TFE, HFIP) | TFE or HFIP | Reflux or Microwave | 5 min - 1 h | Thermolytic deprotection accelerated by microwave irradiation.[3] |

TFE: 2,2,2-trifluoroethanol; HFIP: 1,1,1,3,3,3-hexafluoroisopropanol

Experimental Protocol: N-Boc Deprotection using TFA in DCM

-

Dissolve this compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) to the cooled solution to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

To remove residual TFA, co-evaporate the residue with anhydrous toluene (3 x 10 mL).

-

The resulting TFA salt of DL-2-amino-1-pentanol can be used directly for the next step or neutralized by washing with a saturated aqueous solution of sodium bicarbonate.

Potential Applications in Medicinal Chemistry

The 2-amino-1-pentanol scaffold is a key component in several classes of therapeutic agents. This compound provides a strategic entry point for the synthesis of novel analogs with potential biological activity.

Antiviral Agents

Derivatives of amino acids and amino alcohols are established building blocks for antiviral drugs, particularly protease inhibitors.[4] The chiral center and the hydroxyl group of 2-amino-1-pentanol can mimic the transition state of peptide hydrolysis, a key mechanism for inhibiting viral proteases.

A notable example is the hepatitis C virus (HCV) protease inhibitor Telaprevir . The synthesis of this antiviral agent utilizes (S)-(+)-2-amino-1-pentanol as a key chiral intermediate. This highlights the direct relevance of the 2-amino-1-pentanol scaffold in the development of clinically approved antiviral therapies. This compound can be resolved into its enantiomers to serve as a starting material for such syntheses.

Anticancer Agents

The development of novel anticancer agents often involves the synthesis of molecules that can induce apoptosis or inhibit key enzymes in cancer cell proliferation.[1][5] Derivatives of amino alcohols have shown promise in this area.

Studies on aminobenzylnaphthols derived from α-amino acids have demonstrated cytotoxic properties against pancreatic and colorectal cancer cell lines.[1][5] For instance, certain derivatives exhibited IC₅₀ values in the micromolar range, indicating potent anticancer activity.[5] The 2-amino-1-pentanol scaffold can be incorporated into similar molecular frameworks to explore new chemical space for anticancer drug discovery.

Table 2: Cytotoxic Activity of Amino Alcohol Derivatives Against Cancer Cell Lines

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Aminobenzylnaphthols | BxPC-3 (Pancreatic) | 13.26 - 54.55 (72h) | [5] |

| Aminobenzylnaphthols | HT-29 (Colorectal) | 11.55 - 58.11 (72h) | [5] |

| Nopinone-based 2-amino-3-cyanopyridines | A549 (Lung) | 23.78 | [6] |

| Nopinone-based 2-amino-3-cyanopyridines | MKN45 (Gastric) | 67.61 | [6] |

| Nopinone-based 2-amino-3-cyanopyridines | MCF7 (Breast) | 53.87 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., BxPC-3, HT-29) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds derived from this compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Enzyme Inhibitors

The structural features of 2-amino-1-pentanol make it an attractive scaffold for the design of enzyme inhibitors. For example, derivatives of amino acids have been investigated as inhibitors of digestive enzymes like α-amylase and α-glucosidase, which are therapeutic targets for type 2 diabetes. The inhibition of these enzymes can reduce postprandial hyperglycemia.

Furthermore, amino alcohol derivatives have been explored as potential antimalarial agents. For instance, β-amino alcohol derivatives of totarol have shown potent antiplasmodial activity, with some compounds exhibiting sub-micromolar IC₅₀ values against multi-drug resistant strains of Plasmodium falciparum.[2]

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemistry research. Its bifunctional nature, coupled with the reliable chemistry of the Boc protecting group, provides a robust platform for the synthesis of diverse and complex molecules. The demonstrated and potential applications in the development of antiviral, anticancer, and enzyme-inhibiting agents underscore its importance in modern drug discovery. The protocols and data presented in this guide offer a solid foundation for researchers to explore the full potential of this chiral scaffold in their pursuit of novel therapeutics.

References

- 1. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis, biological evaluation and mechanistic studies of totarol amino alcohol derivatives as potential antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential antitumor agents IX: synthesis and antitumor activity of two analogues of ketocaine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino Acid and Peptide-Based Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

Physical properties of N-Boc-DL-2-amino-1-pentanol such as melting point and boiling point

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-DL-2-amino-1-pentanol, a derivative of the amino alcohol 2-amino-1-pentanol, is a valuable chiral building block in organic synthesis. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine functionality makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceutical agents and other biologically active compounds. A thorough understanding of its physical properties is essential for its proper handling, storage, and application in synthetic protocols. This technical guide provides a summary of the available physicochemical data for this compound and details the standard experimental methodologies for determining its key physical properties.

Core Physicochemical Properties

| Property | Value |

| Chemical Name | tert-butyl (1-hydroxypentan-2-yl)carbamate |

| Synonyms | This compound, [1-(Hydroxymethyl)butyl]carbamic acid 1,1-dimethylethyl ester |

| CAS Number | 179684-02-7 |

| Molecular Formula | C₁₀H₂₁NO₃ |

| Molecular Weight | 203.28 g/mol |

| Melting Point | Data not available |

| Boiling Point | Data not available |

Experimental Protocols for Physical Property Determination

While specific experimental data for this compound is limited, the following are detailed, standard protocols for the determination of melting and boiling points applicable to this and similar organic compounds.

Melting Point Determination (Capillary Method)

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The capillary method is a common and reliable technique for determining the melting point.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if the sample requires grinding)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the sample of this compound is completely dry and in a fine powdered form. If necessary, gently grind any crystals using a mortar and pestle.

-

Loading the Capillary Tube: Invert a capillary tube and press the open end into the powdered sample. A small amount of the solid will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the solid down. The packed sample should be approximately 2-3 mm in height.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown sample, a preliminary rapid heating (10-20 °C per minute) can be performed to determine an approximate melting range.

-

For an accurate measurement, set the apparatus to heat at a slow, controlled rate (1-2 °C per minute), starting from a temperature approximately 15-20 °C below the expected melting point.

-

-

Observation and Recording: Observe the sample through the magnifying lens of the apparatus. Record the temperature at which the first droplet of liquid is observed (T1) and the temperature at which the entire sample has completely melted (T2). The melting point is reported as the range T1-T2.

Boiling Point Determination (Microscale Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid. For compounds available in small quantities, a microscale method is often employed.

Apparatus:

-

Small test tube or a fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer (calibrated)

-

Heating bath (e.g., oil bath or a Thiele tube)

-

Rubber band or wire for attaching the tube to the thermometer

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of the liquid this compound into the small test tube.

-

Capillary Inversion: Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

-

Heating: Immerse the assembly into the heating bath. Heat the bath gently and uniformly.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

-

Recording the Boiling Point: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point. Record this temperature.

Logical Workflow for Physical Property Analysis

The following diagram illustrates a generalized workflow for the determination and analysis of the physical properties of a synthetic compound like this compound.

Conclusion

This technical guide has summarized the known physical properties of this compound and provided detailed, standard experimental protocols for determining its melting and boiling points. While specific experimental values for these properties are not currently widely reported, the methodologies described herein provide a robust framework for their determination in a laboratory setting. Accurate characterization of these fundamental physical properties is a critical step in the successful application of this versatile synthetic building block in research and development.

References

Stereochemistry of N-Boc-DL-2-amino-1-pentanol and its Enantiomers: A Technical Guide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of N-Boc-DL-2-amino-1-pentanol and its corresponding (R)- and (S)-enantiomers. These chiral building blocks are of significant interest in synthetic organic chemistry and drug discovery, serving as crucial intermediates in the preparation of complex bioactive molecules. This document details their synthesis, chiral resolution, and physicochemical properties, and includes specific experimental protocols and spectroscopic data to support research and development efforts.

Physicochemical Properties

The stereochemical configuration of 2-amino-1-pentanol derivatives significantly influences their physical and biological properties. The N-Boc protecting group facilitates their use in various synthetic transformations. A summary of the key physicochemical data for the racemic mixture and its enantiomers is presented below.

| Property | This compound | (R)-N-Boc-2-amino-1-pentanol | (S)-N-Boc-2-amino-1-pentanol |

| Molecular Formula | C₁₀H₂₁NO₃[1] | C₁₀H₂₁NO₃ | C₁₀H₂₁NO₃ |

| Molecular Weight | 203.28 g/mol [1] | 203.28 g/mol | 203.28 g/mol |

| CAS Number | 179684-02-7[1] | N/A | 22724-81-8 (for the unprotected amine)[2] |

| Melting Point (°C) | Not available | Not available | 44-48 (for the unprotected amine)[2] |

| Boiling Point (°C) | Not available | Not available | Not available |

| Specific Rotation ([α]²⁰/D) | 0° (racemic) | Not available | +17° (c=1 in chloroform, for the unprotected amine)[2] |

Synthesis and Stereochemistry

The synthesis of N-Boc-2-amino-1-pentanol can be approached through two main strategies: the protection of the commercially available racemic or enantiomerically pure 2-amino-1-pentanol, or a multi-step synthesis from a suitable precursor followed by Boc protection.

Synthesis of this compound

A common method for the synthesis of the racemic N-Boc protected compound involves the direct protection of DL-2-amino-1-pentanol.

Caption: General workflow for the N-Boc protection of DL-2-amino-1-pentanol.

Experimental Protocol: N-Boc Protection of DL-2-amino-1-pentanol

-

Dissolve DL-2-amino-1-pentanol (1.0 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran.

-

Add a base, for example, triethylamine (1.1 equivalents), to the solution.

-

Cool the mixture in an ice bath and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents) in the same solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Enantioselective Synthesis

Enantiomerically pure (R)- and (S)-N-Boc-2-amino-1-pentanol are typically prepared by the N-Boc protection of the corresponding enantiopure amino alcohols, which can be obtained through chiral resolution of the racemate or from the chiral pool. For instance, (S)-2-amino-1-pentanol can be synthesized from the natural amino acid L-norvaline.

Chiral Resolution

The separation of the racemic this compound into its constituent enantiomers is a critical step for accessing the chirally pure building blocks. Preparative chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.

Caption: Workflow for the chiral resolution of this compound by preparative HPLC.

Experimental Protocol: Preparative Chiral HPLC Resolution

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as those derived from cellulose or amylose, is often effective for the separation of N-protected amino alcohols.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The optimal ratio is determined through analytical scale screening.

-

Sample Preparation: Dissolve the racemic this compound in a minimal amount of the mobile phase or a compatible solvent.

-

Chromatography: Inject the sample onto the preparative chiral column and elute with the optimized mobile phase at a constant flow rate.

-

Detection and Fractionation: Monitor the elution of the enantiomers using a UV detector. Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Analysis and Concentration: Analyze the purity of the collected fractions by analytical chiral HPLC. Combine the fractions of each pure enantiomer and remove the solvent under reduced pressure to obtain the isolated (R)- and (S)-N-Boc-2-amino-1-pentanols.

Spectroscopic Characterization

Expected ¹H NMR Signals (in CDCl₃):

-

~5.0-5.5 ppm (br s, 1H): NH proton of the carbamate.

-

~3.5-3.8 ppm (m, 3H): CH₂OH and CH-N protons.

-

~1.4-1.6 ppm (m, 2H): CH₂ group adjacent to the ethyl group.

-

~1.45 ppm (s, 9H): tert-butyl protons of the Boc group.

-

~1.2-1.4 ppm (m, 2H): CH₂ group of the ethyl group.

-

~0.9 ppm (t, 3H): CH₃ protons of the ethyl group.

Expected ¹³C NMR Signals (in CDCl₃):

-

~156 ppm: Carbonyl carbon of the Boc group.

-

~80 ppm: Quaternary carbon of the tert-butyl group.

-

~65 ppm: CH₂OH carbon.

-

~53 ppm: CH-N carbon.

-

~35 ppm: CH₂ group adjacent to the ethyl group.

-

~28 ppm: Methyl carbons of the Boc group.

-

~19 ppm: CH₂ group of the ethyl group.

-

~14 ppm: CH₃ carbon of the ethyl group.

Applications in Drug Development

Chiral amino alcohols are valuable building blocks in the synthesis of numerous pharmaceuticals. For instance, (S)-2-amino-1-pentanol is a key intermediate in the synthesis of the hepatitis C virus (HCV) protease inhibitor, Telaprevir. The N-Boc protected form allows for the controlled introduction of this chiral fragment during the complex multi-step synthesis.

Caption: Simplified schematic of the role of (S)-N-Boc-2-amino-1-pentanol in the synthesis of Telaprevir.

The use of the enantiomerically pure N-Boc-2-amino-1-pentanol ensures the correct stereochemistry in the final drug molecule, which is crucial for its therapeutic efficacy and safety profile.

This guide provides a foundational understanding of the stereochemistry and handling of this compound and its enantiomers. Researchers are encouraged to consult the primary literature for more detailed and specific applications of these versatile chiral building blocks.

References

Methodological & Application

Application Notes and Protocols for N-Boc-DL-2-amino-1-pentanol in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids and their derivatives into peptide scaffolds is a cornerstone of modern peptidomimetic design and drug discovery. N-Boc-DL-2-amino-1-pentanol is a valuable building block for the synthesis of C-terminal peptide alcohols. These modified peptides often exhibit enhanced biological properties, including increased metabolic stability, improved cell permeability, and altered receptor binding affinities compared to their carboxylic acid or amide counterparts. Furthermore, the terminal alcohol functionality serves as a versatile synthetic handle for further modifications, most notably oxidation to a peptide aldehyde, a potent inhibitor of various proteases.[1]

This document provides detailed application notes and experimental protocols for the efficient incorporation of this compound in both solid-phase and solution-phase peptide synthesis.

Core Principles

The synthesis of peptides using this compound follows the fundamental principles of peptide chemistry, involving the sequential coupling of amino acid residues. In solid-phase peptide synthesis (SPPS), the this compound is first immobilized on a solid support. The Boc (tert-butyloxycarbonyl) protecting group on the nitrogen is then removed using a mild acid, typically trifluoroacetic acid (TFA), to expose a free amine.[2] The subsequent N-Boc protected amino acid is then activated using a coupling reagent and reacted with the free amine on the resin-bound amino alcohol to form a peptide bond. This cycle of deprotection and coupling is repeated to assemble the desired peptide chain. Finally, the completed peptide alcohol is cleaved from the solid support.

A key consideration is that this compound is a racemic mixture. Its incorporation into a peptide chain will result in a mixture of diastereomers, which may require separation and characterization in subsequent steps.

Data Presentation

The efficiency of coupling this compound and subsequent amino acids can be influenced by the choice of resin, coupling reagents, and reaction conditions. While specific data for this compound is not extensively published, the following tables summarize representative data for the loading and coupling of sterically similar N-Boc protected amino alcohols.[1]

Table 1: Representative Loading Efficiency of this compound on 2-Chlorotrityl Chloride Resin

| Parameter | Value |

| Resin | 2-Chlorotrityl Chloride (2-CTC) |

| Equivalents of Amino Alcohol | 1.2 - 1.5 |

| Base | N,N-Diisopropylethylamine (DIPEA) |

| Equivalents of Base | 2.4 - 3.0 |

| Solvent | Dichloromethane (DCM) |

| Reaction Time | 2 - 4 hours |

| Typical Loading Efficiency | > 90% |

Table 2: Representative Coupling Efficiency of the First Amino Acid to Resin-Bound 2-amino-1-pentanol

| Coupling Reagent | Base | Solvent | Reaction Time | Typical Coupling Efficiency |

| HATU/HOAt | DIPEA | DMF/NMP | 2 - 4 hours | > 95% |

| HBTU/HOBt | DIPEA | DMF | 2 - 4 hours | > 90% |

| DIC/HOBt | DIPEA | DCM/DMF | 4 - 6 hours | ~85-90% |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a C-Terminal Peptide Alcohol

This protocol details the synthesis of a peptide with a C-terminal 2-amino-1-pentanol moiety using Boc-based solid-phase chemistry.

Materials:

-

This compound

-

2-Chlorotrityl chloride (2-CTC) resin

-

Boc-protected amino acids

-

Coupling reagents (e.g., HATU, HBTU) and additives (e.g., HOAt, HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Methanol (MeOH)

-

Cold diethyl ether

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling and Loading of this compound:

-

Swell the 2-CTC resin in anhydrous DCM (10-15 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.

-

In a separate flask, dissolve this compound (1.2 equivalents relative to the resin substitution) in anhydrous DCM.

-

Add the this compound solution to the swollen resin.

-

Add DIPEA (2.4 equivalents relative to the amino alcohol) to the slurry.

-

Agitate the mixture at room temperature for 2-4 hours.

-

To cap any unreacted chlorotrityl groups, add methanol (0.8 mL per gram of resin) and agitate for 30 minutes.

-

Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x). Dry the resin under vacuum.

-

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM (v/v) for 30 minutes.

-

Drain the TFA solution and wash the resin with DCM (3x), 10% DIPEA in DCM (2x, for neutralization), and DCM (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Boc-amino acid (3 equivalents), a coupling reagent like HATU (2.9 equivalents), and an additive like HOAt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the solution and agitate for 2 minutes to pre-activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test or bromophenol blue test.[1]

-

-

Repeat Deprotection and Coupling:

-

Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

-

-

Cleavage of the Peptide Alcohol from the Resin:

-

After the final amino acid coupling and subsequent Boc deprotection, wash the resin thoroughly with DCM and dry under vacuum.

-

Prepare a cleavage cocktail. For the acid-labile 2-CTC resin, a mild solution such as TFA/DCM (1:99 v/v) can be used, which will cleave the peptide alcohol while keeping most acid-labile side-chain protecting groups intact. For full deprotection, a stronger acid like HF or a cocktail of TFA with scavengers is required.

-

Add the cleavage cocktail to the dried resin and agitate at room temperature for 1-2 hours.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether (2-3 times) and dry under vacuum.

-

Protocol 2: Oxidation of Peptide Alcohol to Peptide Aldehyde

This protocol describes a common method for the oxidation of the C-terminal alcohol to an aldehyde using Dess-Martin periodinane (DMP).

Materials:

-

Purified C-terminal peptide alcohol

-

Dess-Martin periodinane (DMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

Procedure:

-

Dissolution:

-

Dissolve the peptide alcohol (1.0 equivalent) in anhydrous DCM.

-

-

Oxidation:

-

Add Dess-Martin periodinane (1.5 - 2.0 equivalents) to the solution.

-

Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

-

-

Work-up:

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

-

Stir vigorously until the two phases are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude peptide aldehyde by flash column chromatography or preparative HPLC.

-

Mandatory Visualization

Caption: Workflow for the synthesis and application of peptides using this compound.

Caption: Simplified logical flow of the Boc deprotection mechanism using strong acid.

References

Application Notes and Protocols: Synthetic Routes to Novel Heterocyles Using N-Boc-DL-2-amino-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a novel heterocyclic scaffold, specifically a substituted tetrahydro-β-carboline, utilizing N-Boc-DL-2-amino-1-pentanol as a versatile chiral starting material. The described synthetic pathway involves a two-step sequence: the oxidation of the primary alcohol to an aldehyde, followed by a Pictet-Spengler reaction with tryptamine to construct the core heterocyclic structure. This methodology offers a reliable route to novel, structurally complex molecules with potential applications in drug discovery and development.

Workflow for the Synthesis of Novel Tetrahydro-β-carbolines

The overall synthetic strategy is depicted in the workflow diagram below. The process begins with the oxidation of the commercially available this compound to the corresponding chiral aldehyde. This intermediate is then subjected to a Pictet-Spengler reaction with tryptamine to yield the final tetrahydro-β-carboline product.

Experimental Protocols

Protocol 1: Oxidation of this compound to N-Boc-DL-2-amino-1-pentanal

This protocol describes the oxidation of the primary alcohol to the corresponding aldehyde using Dess-Martin periodinane (DMP), a mild and selective oxidizing agent.[1][2][3][4] An alternative, the Swern oxidation, is also discussed.[5][6][7][8][9]

Materials:

-

This compound

-

Dess-Martin periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Sodium thiosulfate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.

-

Stir the biphasic mixture vigorously for 30 minutes until the organic layer becomes clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford N-Boc-DL-2-amino-1-pentanal as a colorless oil.

Alternative Procedure (Swern Oxidation):

-

To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM at -78 °C, add dimethyl sulfoxide (DMSO) (2.5 eq) dropwise.

-

Stir the mixture for 30 minutes, then add a solution of this compound (1.0 eq) in DCM dropwise.

-

After stirring for 1 hour at -78 °C, add triethylamine (5.0 eq) and allow the reaction to warm to room temperature.

-

Quench the reaction with water and proceed with extraction and purification as described above.

Protocol 2: Pictet-Spengler Reaction of N-Boc-DL-2-amino-1-pentanal with Tryptamine

This protocol details the acid-catalyzed condensation and cyclization of the intermediate aldehyde with tryptamine to form the novel tetrahydro-β-carboline.[10][11][12][13]

Materials:

-

N-Boc-DL-2-amino-1-pentanal

-

Tryptamine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Dichloromethane and Methanol for elution

Procedure:

-

To a solution of tryptamine (1.0 eq) in anhydrous DCM, add a solution of N-Boc-DL-2-amino-1-pentanal (1.1 eq) in anhydrous DCM at room temperature.

-

Add trifluoroacetic acid (TFA) (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a dichloromethane/methanol gradient to yield the novel tetrahydro-β-carboline derivative.

Quantitative Data Summary

The following table summarizes typical yields for the described synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.

| Step | Reaction | Starting Material | Product | Typical Yield (%) |

| 1 | Dess-Martin Oxidation | This compound | N-Boc-DL-2-amino-1-pentanal | 85-95% |

| 1 | Swern Oxidation | This compound | N-Boc-DL-2-amino-1-pentanal | 80-90% |

| 2 | Pictet-Spengler Reaction | N-Boc-DL-2-amino-1-pentanal & Tryptamine | Novel Tetrahydro-β-carboline | 70-85% |

Pictet-Spengler Reaction Mechanism

The Pictet-Spengler reaction proceeds through the initial formation of a Schiff base between the aldehyde and tryptamine, which is then protonated to form an electrophilic iminium ion.[10][12] This intermediate undergoes an intramolecular electrophilic aromatic substitution at the C2 position of the indole ring, followed by deprotonation to afford the final tetrahydro-β-carboline product.[10][12]

References

- 1. researchgate.net [researchgate.net]

- 2. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Swern oxidation - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Pictet-Spengler_reaction [chemeurope.com]

- 13. researchgate.net [researchgate.net]

Application Notes and Protocols for Amide Bond Formation with N-Boc-DL-2-amino-1-pentanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-DL-2-amino-1-pentanol is a valuable building block in organic synthesis, particularly in the construction of peptidomimetics and other biologically active molecules. As a bifunctional molecule featuring a Boc-protected amine and a primary alcohol, it can be utilized in a variety of chemical transformations. This document provides a detailed standard operating procedure for the coupling of the amine functionality of this compound with a carboxylic acid to form a stable amide bond. The tert-butyloxycarbonyl (Boc) protecting group ensures the chemoselective acylation of the amine.